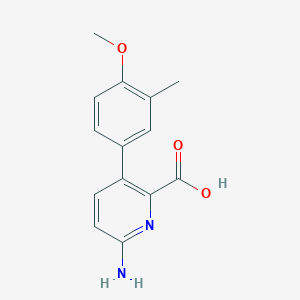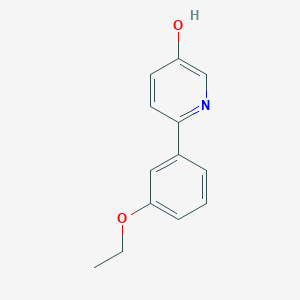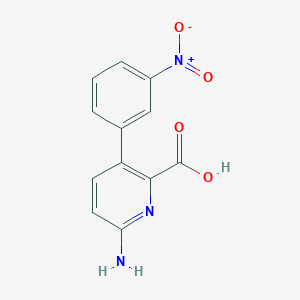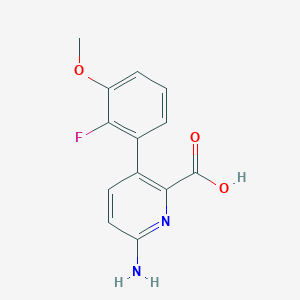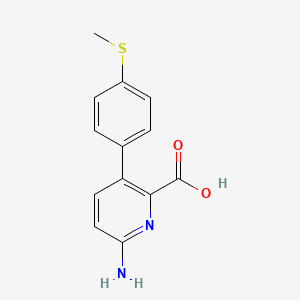
4-Hydroxy-2-(3-nitrophenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% (4-HNP) is an organic compound with a nitro group attached to the aromatic ring of the pyridine. It is a colorless solid that is soluble in organic solvents, and can be used as a reagent in organic synthesis. 4-HNP is used extensively in the pharmaceutical and agrochemical industries, as well as in the laboratory.
科学的研究の応用
4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% has many scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a precursor for the synthesis of a variety of pharmaceuticals and agrochemicals. 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% is also used in the synthesis of polymeric materials, and has been used in the development of novel drug delivery systems. In addition, 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% has been used in the synthesis of a variety of polymers, including polyesters, polyamides, and polyurethanes.
作用機序
4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% is an aromatic compound, which means that it can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition. It is also capable of forming hydrogen bonds and can undergo cycloaddition reactions. The nitro group of 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% is also capable of undergoing oxidation, which can lead to the formation of a variety of products.
Biochemical and Physiological Effects
4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% has been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative stress. In addition, 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% has been shown to have an inhibitory effect on the growth of certain types of bacteria, and has been shown to have an anti-cancer effect in some cell lines.
実験室実験の利点と制限
4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% has a number of advantages for use in laboratory experiments. It is highly soluble in organic solvents, making it easy to work with. In addition, 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% is relatively stable, and can be stored for extended periods of time without significant degradation. On the other hand, 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% is a relatively expensive reagent, and may be difficult to obtain in some areas. In addition, the oxidation of 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% can lead to the formation of a variety of products, which may complicate the analysis of the reaction.
将来の方向性
Future research involving 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% could focus on the development of new synthetic methods for the preparation of 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95%, as well as the development of new applications for 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95%. In addition, further research could be conducted on the biochemical and physiological effects of 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95%, as well as the development of new drug delivery systems based on 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95%. Finally, further research could be conducted on the use of 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% as a catalyst in the synthesis of other compounds.
合成法
4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% can be synthesized in several ways, including a two-step process involving the reaction of 3-nitrophenol with pyridine in the presence of a base, followed by the oxidation of the product with hydrogen peroxide. The reaction can also be carried out in a single step with the use of a palladium catalyst. In addition, 4-Hydroxy-2-(3-nitrophenyl)pyridine, 95% can be synthesized from the reaction of 3-nitrophenol and pyridine in the presence of a base, followed by the addition of hydrogen peroxide.
特性
IUPAC Name |
2-(3-nitrophenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-4-5-12-11(7-10)8-2-1-3-9(6-8)13(15)16/h1-7H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNLICAQOZVCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692559 |
Source


|
| Record name | 2-(3-Nitrophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(3-nitrophenyl)pyridine | |
CAS RN |
1261908-46-6 |
Source


|
| Record name | 2-(3-Nitrophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


